molecular formula C18H15FN6O B2926703 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-36-6

7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2926703
CAS RN: 367907-36-6
M. Wt: 350.357
InChI Key: USVGMUYMAQOIPL-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . Triazolopyrimidines, in particular, have been studied for their potential as antiviral and antimicrobial agents .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system combining a triazole ring and a pyrimidine ring . It also has various substituents, including a 4-fluorophenyl group, a methyl group, and a pyridin-3-yl group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Triazolopyrimidines can undergo various reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability can be influenced by the presence and position of the various substituents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been dedicated to the synthesis and characterization of triazolopyrimidines and related compounds. For instance, studies have focused on the efficient synthesis of novel series, including N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives. These compounds were synthesized from N-(substitutedphenyl)-4-methyl-3-oxopentanamide, 3-amino-1,2,4-triazole, and different aldehydes, showcasing the versatility in creating a variety of derivatives for further biological evaluation and application in materials science (Chauhan, Ram, 2019).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of triazolopyrimidines have been explored, revealing that these compounds exhibit significant activity against various bacterial and fungal strains. The synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives and their subsequent evaluation for antibacterial and antifungal activities highlight the potential of triazolopyrimidines as candidates for developing new antimicrobial agents. These compounds were assessed against a panel of pathogens, demonstrating their capability to inhibit microbial growth effectively (Chauhan, Ram, 2019).

Tuberculostatic Activity

Another critical area of application is in the treatment of tuberculosis. Structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity, analyzing structure-activity relationships to identify compounds with potent antituberculous properties. This research contributes to the ongoing search for new therapeutic agents against tuberculosis, a major global health challenge (Titova et al., 2019).

Anticancer Activities

Triazolopyrimidines have also been investigated for their potential anticancer activities. The synthesis of novel pyrazolopyrimidine derivatives and their evaluation as anticancer agents highlight the therapeutic prospects of these compounds. Some derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that triazolopyrimidines could serve as a basis for developing new anticancer drugs (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets (such as rorγt, phd-1, jak1, and jak2) to inhibit their activity . This inhibition could result in changes to cellular processes controlled by these targets, potentially leading to the observed biological effects.

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that it likely affects pathways related to immune response, cell growth, and differentiation . The downstream effects of these pathway alterations would depend on the specific cellular context and could contribute to the compound’s observed biological activities.

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects, although further studies would be needed to confirm this.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and the conditions under which it’s used. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. It could also involve studying its interactions with various biological targets .

properties

IUPAC Name

7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O/c1-11-15(17(26)24-14-3-2-8-20-9-14)16(12-4-6-13(19)7-5-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVGMUYMAQOIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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